Chloromethyl ethyl ether

Overview

Description

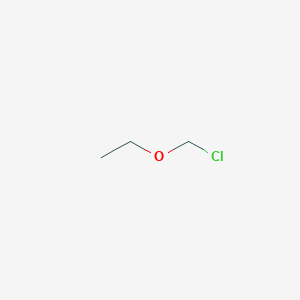

Chloromethyl ethyl ether (ClCH₂OC₂H₅) is an alkylating agent with the molecular formula C₃H₷ClO. It is synthesized via reactions involving ethanol, formaldehyde, and hydrochloric acid or phosphorus trichloride (PCl₃). A notable method utilizes by-product HCl from methyl isocyanate production, reacting with paraformaldehyde and ethanol at 0–50°C to yield high-purity this compound . Another procedure involves dissolving formaldehyde in ethanol, followed by PCl₃ addition under controlled temperatures (30–35°C), resulting in a biphasic mixture where the upper layer contains the desired product . Its applications span organic synthesis, including the preparation of ethoxymethyl (EOM) ethers and anti-HIV uracil derivatives .

Preparation Methods

Chloromethoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of ethanol with chloromethyl methyl ether in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and the use of a solvent such as dichloromethane. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Chloromethoxyethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Industrial Applications

1. Chemical Intermediate:

CMEE serves as a crucial intermediate in the synthesis of several chemicals, including herbicides such as acetochlor and bromothalonil. These compounds are widely used in agriculture for pest control .

2. Alkylating Agent:

As an alkylating agent, CMEE is employed in the production of various polymers and resins. It facilitates the chloromethylation process, which is essential for creating water-repellent materials and ion-exchange resins used in water purification systems .

3. Solvent in Synthesis:

CMEE is also used as a solvent in organic synthesis, aiding in the formulation of complex chemical compounds. Its properties enable it to dissolve various organic materials, making it a valuable asset in laboratory settings .

Health and Safety Considerations

Given its reactivity and potential toxicity, the use of this compound is strictly regulated. Prolonged exposure has been linked to serious health risks, including carcinogenic effects observed in epidemiological studies of workers handling similar compounds . Therefore, safety protocols must be adhered to during its handling and application.

Case Studies

Case Study 1: Synthesis of Acetochlor

In a study examining the production of acetochlor, CMEE was utilized as a key starting material. The efficiency of this synthesis was significantly improved through optimized reaction conditions that enhanced yield while minimizing by-products.

Case Study 2: Polymer Development

Research into polymer applications highlighted how CMEE contributes to the development of flame-retardant materials. The incorporation of CMEE into polymer matrices demonstrated improved thermal stability and resistance to combustion.

Mechanism of Action

The mechanism of action of chloromethoxyethane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds . This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

The following table and analysis compare chloromethyl ethyl ether with structurally and functionally related alkylating agents.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Carcinogenicity: Bis(chloromethyl)ether exhibits the highest carcinogenic potency, linked to respiratory cancers in humans and mice . Chloromethyl methyl ether is a confirmed carcinogen but weaker than bis(chloromethyl)ether in tumor initiation studies .

Synthetic Utility: Benzyl chloromethyl ether and this compound are preferred in pharmaceutical synthesis due to their regioselectivity. For example, benzyl chloromethyl ether aids in synthesizing anti-HIV uracil derivatives , while this compound forms EOM ethers as safer alternatives to carcinogenic MOM ethers . Dichloromethyl methyl ether specializes in replacing carbonyl oxygens with chlorine, critical for synthesizing acid chlorides .

Reactivity and Handling :

- Bis(chloromethyl)ether and chloromethyl methyl ether require stringent OSHA controls, including enclosed systems and respirators .

- Benzyl chloromethyl ether releases HCl upon contact with water, necessitating anhydrous conditions .

Research Insights

- Bis(chloromethyl)ether vs. Chloroethylene Oxide: Both induce local tumors in mice at similar potencies, but bis(chloromethyl)ether’s hydrolytic stability correlates with prolonged carcinogenicity .

- Chloromethyl Methyl Ether in Tumorigenesis: Unlike bis(chloromethyl)ether, chloromethyl methyl ether fails to inhibit DNA synthesis or induce epidermal hyperplasia in mice, explaining its weaker carcinogenic profile .

- Ethyl vs. Methyl Ethers : this compound’s lower volatility and reduced reactivity compared to chloromethyl methyl ether make it a pragmatic choice for EOM ether synthesis, balancing safety and efficacy .

Biological Activity

Chloromethyl ethyl ether (CME), a member of the class of chemicals known as haloalkyl ethers, has garnered attention due to its potential biological activity and associated health risks. This article delves into the biological activity of CME, highlighting its mechanisms of action, toxicity, and relevant case studies.

This compound (CME) has the chemical formula and is structurally characterized by the presence of a chloromethyl group attached to an ethyl ether. This structure allows for the formation of reactive intermediates, which are crucial for its biological activity.

1. Formation of Reactive Intermediates:

- CME can undergo hydrolysis in biological systems, leading to the formation of hydrochloric acid and other reactive species. These intermediates can interact with cellular macromolecules, particularly DNA, resulting in genotoxic effects .

2. DNA Interaction:

- Research indicates that CME and its derivatives can bind to DNA, leading to mutations. This is consistent with findings that show increased unscheduled DNA synthesis in human lymphocytes exposed to CME, suggesting a direct DNA-damaging effect .

3. Carcinogenic Potential:

- The International Agency for Research on Cancer (IARC) classifies CME as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans. Epidemiological studies have linked occupational exposure to increased incidences of respiratory cancers among workers .

Toxicological Data

This compound exhibits significant acute and chronic toxicity:

- Acute Toxicity: Inhalation exposure can lead to severe irritation of the respiratory tract, skin, and eyes. Symptoms may include pulmonary edema and pneumonia .

- Chronic Effects: Long-term exposure has been associated with chronic bronchitis and increased lung tumor incidence in animal models .

Case Studies and Epidemiological Evidence

Several studies highlight the adverse effects associated with CME exposure:

- Occupational Exposure Studies: A cohort study involving workers in chemical manufacturing reported elevated rates of lung cancer among those exposed to CME compared to unexposed populations. This aligns with findings from animal studies showing tumor development following inhalation exposure .

- In Vitro Studies: Laboratory studies have demonstrated that CME enhances virus-induced transformation in Syrian hamster embryo cells, indicating its potential role as a co-carcinogen .

Summary of Biological Activity

The biological activity of this compound is characterized by:

| Activity | Description |

|---|---|

| Genotoxicity | Direct interaction with DNA leading to mutations and carcinogenesis |

| Carcinogenicity | Classified as Group 1 carcinogen; linked to respiratory cancers |

| Toxicity Profile | Acute respiratory irritation; chronic effects include bronchitis and tumors |

| Reactive Intermediate Formation | Hydrolysis products that may further damage cellular components |

Q & A

Q. Basic: What are the critical safety protocols for handling chloromethyl ethyl ether in laboratory settings?

This compound (CMEE) requires stringent safety measures due to its carcinogenicity and reactivity. Key protocols include:

- Engineering Controls : Use fume hoods and closed systems to minimize vapor exposure, as mandated by OSHA Standard 1910.1006 .

- Exposure Monitoring : Conduct routine air sampling (personal and area) to ensure compliance with workplace exposure limits .

- Emergency Preparedness : Install eyewash stations and emergency showers in immediate work areas. Contaminated clothing must be removed promptly and laundered by trained personnel .

- Prohibited Activities : Avoid eating, drinking, or smoking in areas where CMEE is handled to prevent ingestion .

Q. Basic: How should this compound be stored to prevent hazardous reactions?

CMEE is moisture-sensitive and incompatible with oxidizers, acids, and peroxides. Storage guidelines include:

- Container Specifications : Use tightly sealed, corrosion-resistant containers (e.g., glass or polyethylene) in cool, dry, well-ventilated areas .

- Hazard Mitigation : Ground and bond metal containers during transfers to prevent static ignition. Store away from heat sources and open flames .

- Peroxide Prevention : Test for peroxides periodically if stored long-term. Avoid contact with air to prevent explosive peroxide formation .

Q. Advanced: What methodologies are recommended for assessing CMEE’s carcinogenic risks in occupational exposure studies?

CMEE is classified as carcinogenic (Group 1 by IARC) due to its association with lung cancer in epidemiological studies . Methodological approaches include:

- Retrospective Cohort Studies : Analyze historical exposure data from workers in polymer manufacturing or alkylation processes .

- Biomarker Analysis : Monitor urinary metabolites (e.g., formaldehyde adducts) to quantify internal exposure .

- Risk Modeling : Use the empirical formula for bis(chloromethyl)ether (BCME) formation:

log(BCME)ppb = -2.25 + 0.67 log(HCHO)ppm + 0.77 log(HCl)ppm.

Example: At 1 ppm formaldehyde and 5 ppm HCl, BCME = 0.02 ppb.

Q. Advanced: How can researchers minimize byproduct formation (e.g., BCME) during CMEE synthesis?

BCME, a potent carcinogen, forms via CMEE’s reaction with HCl. Mitigation strategies include:

- Reaction Optimization : Use anhydrous conditions and stoichiometric control to limit HCl presence .

- In Situ Scavengers : Introduce amines or bases to neutralize HCl during alkylation reactions .

- Analytical Monitoring : Employ GC-MS or HPLC to detect BCME at trace levels (<0.1 ppb) .

Q. Advanced: What analytical techniques are suitable for detecting CMEE and its degradation products?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify CMEE and BCME with detection limits <1 ppb .

- NMR Spectroscopy : Characterize structural changes in CMEE under varying pH or temperature conditions .

- Mutagenicity Assays : Use Ames tests or lymphocyte DNA inhibition studies to assess genotoxicity .

Q. Basic: What personal protective equipment (PPE) is essential for CMEE handling?

- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 or powered air-purifying respirators) in vapor-rich environments .

- Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and full-body suits .

- Eye Protection : Safety goggles with face shields to prevent splashes .

Q. Advanced: What mechanisms underlie CMEE’s toxicity and carcinogenicity?

- DNA Alkylation : CMEE’s α-chloroether group forms covalent DNA adducts, leading to mutations .

- Reactive Byproducts : Degradation releases formaldehyde and HCl, both irritants and potential carcinogens .

- Epidemiological Data : Latent periods for lung cancer are shorter (7–15 years) compared to other carcinogens .

Q. Advanced: How does CMEE’s reactivity impact experimental design in synthetic chemistry?

Properties

IUPAC Name |

chloromethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYRSDMGOLYDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062902 | |

| Record name | Chloromethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes., Colorless liquid; [CAMEO] | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

83 °C | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0188 at 15 °C/4 °C | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

59.1 [mmHg] | |

| Record name | Chloromethyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3188-13-4 | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Chloromethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, (chloromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T7N64Z04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.